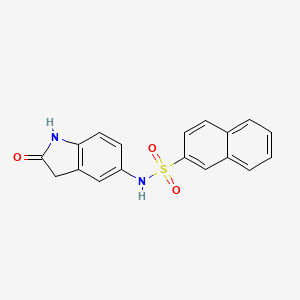

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is a compound that combines the structural features of oxindole and naphthalene sulfonamide. The oxindole moiety is known for its presence in various biologically active compounds, while the naphthalene sulfonamide group is often associated with medicinal chemistry applications. This compound is of interest due to its potential biological activities and applications in scientific research.

Mecanismo De Acción

Target of Action

The primary target of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3, which plays a crucial role in the regulation of apoptotic pathways .

Mode of Action

This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 leads to a cascade of events that ultimately result in apoptosis. This includes the activation of other caspases and the cleavage of various cellular proteins .

Result of Action

The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . Particularly, it has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested .

Análisis Bioquímico

Biochemical Properties

It is known that 2-oxoindoline derivatives have been found to exhibit notable cytotoxicity toward various human cancer cell lines . This suggests that N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and death.

Cellular Effects

In terms of cellular effects, this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, some 2-oxoindoline derivatives have been shown to induce apoptosis in cancer cells, suggesting that they may influence cell signaling pathways related to cell death .

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some 2-oxoindoline derivatives can induce late cellular apoptosis , suggesting that the effects of this compound may change over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that some 2-oxoindoline derivatives have shown potent activity in animal models of cancer .

Metabolic Pathways

Indole derivatives, which are structurally similar, are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that some 2-oxoindoline derivatives can accumulate in cells , suggesting that this compound may have similar properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux conditions

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The oxindole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction of the oxindole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Oxindole derivatives with additional oxygen functionalities.

Reduction: Indoline derivatives with reduced oxindole rings.

Substitution: Naphthalene derivatives with various substituents on the aromatic ring.

Aplicaciones Científicas De Investigación

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and catalysts.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-oxoindolin-3-ylidene)acetamide: Another oxindole derivative with potential biological activities.

Naphthalene-2-sulfonamide: A simpler sulfonamide compound with various applications in medicinal chemistry.

Indole-2-carboxamide: An indole derivative with structural similarities to oxindole compounds.

Uniqueness

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide is unique due to its combination of oxindole and naphthalene sulfonamide moieties, which confer distinct biological and chemical properties. This dual functionality makes it a versatile compound for various research applications.

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJLARPQTGDLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)

![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)

![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2873326.png)

![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)